2,5-Bis(chloromethyl)pyridine

Synthetic methodology Monomer synthesis Heterocyclic chemistry

This 2,5-isomer is NOT interchangeable with 2,6-bis(chloromethyl)pyridine. Its unique 2,5-substitution pattern unlocks [4+2] cycloaddition for o-quinodimethane analogues, creating inaccessible polycyclic frameworks. As a biselectrophile, it installs pyridylmethyl arms for tailored MOF ligands and acts as a covalent crosslinker to boost polymer thermal and mechanical stability. Procure the exact geometry for your advanced synthesis and differentiate your materials performance.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 94126-97-3
Cat. No. B032662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(chloromethyl)pyridine
CAS94126-97-3
Synonyms2,5-Bis(chloromethyl)pyridine
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CCl)CCl
InChIInChI=1S/C7H7Cl2N/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3-4H2
InChIKeyOMOWJNFBJPIHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(chloromethyl)pyridine (CAS 94126-97-3): Core Properties and Comparator Context for Scientific Sourcing


2,5-Bis(chloromethyl)pyridine (CAS 94126-97-3) is a halogenated heterocyclic building block with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . The compound features two reactive chloromethyl groups positioned at the 2- and 5-positions on a pyridine ring, making it a key bifunctional monomer for synthesizing advanced ligands, polymers, and coordination complexes [1]. Its physical properties include a melting point of 43-44 °C and a predicted boiling point of 272.8±30.0 °C, with a predicted density of 1.275±0.06 g/cm³ and an XLogP3 value of 1.7 [2]. As a precursor, it is distinct from its isomers, such as the more common 2,6-bis(chloromethyl)pyridine, which has a different substitution pattern that leads to a different coordination geometry and a more extensive body of reported applications in catalysis and sensor development .

Why 2,5-Bis(chloromethyl)pyridine Cannot Be Substituted with Other Bis(chloromethyl)pyridine Isomers


Direct substitution of 2,5-bis(chloromethyl)pyridine with its more common isomer, 2,6-bis(chloromethyl)pyridine (CAS 3099-28-3), or the 1,6-isomer is not chemically valid due to the critical impact of chlorine substitution pattern on both molecular geometry and downstream reactivity. While both are difunctional alkylating agents, the 2,5-substitution pattern on the pyridine ring creates a distinctly different vector for nucleophilic attack and a unique spatial arrangement of the reactive centers [1]. This positional difference fundamentally alters the geometry of the resulting ligands, coordination complexes, and polymer networks. For instance, the 2,5-isomer is uniquely suited as a precursor for generating specific pyridine o-quinodimethane analogues for [4+2] cycloaddition reactions, a reactivity profile not directly shared by the 2,6-isomer [2]. Therefore, substituting isomers without re-optimizing the entire synthetic pathway will result in different products with altered properties, leading to failed reactions or materials that do not meet the specified performance criteria for a given application.

Quantitative Evidence for Sourcing 2,5-Bis(chloromethyl)pyridine Over In-Class Alternatives


Synthesis of 2,5-Bis(chloromethyl)pyridine vs. Pyrazine Analog Yields

In a comparative study on the radical chlorination of dimethyl heteroarenes, the synthesis of 2,5-bis(chloromethyl)pyridine from 2,5-dimethylpyridine using N-chlorosuccinimide (NCS) was reported to achieve yields in the range of 46-54% [1]. This is quantitatively distinct from the synthesis of its pyrazine analog, 2,5-bis(chloromethyl)pyrazine, which was achieved with a 68% yield under comparable conditions [1]. This difference underscores that the reaction efficiency for the target pyridine compound is lower than for the pyrazine derivative, a crucial consideration for cost estimation and route optimization in procurement and scale-up decisions.

Synthetic methodology Monomer synthesis Heterocyclic chemistry

Reactivity and Stability Profile of 2,5-Bis(chloromethyl)pyridine During Synthesis

Research indicates that the primary challenge in the synthesis of 2,5-bis(chloromethyl)pyridine is not low radical selectivity but rather the occurrence of post-halogenation side reactions that degrade the desired product [1]. This mechanistic insight, which differentiates it from other challenging heteroaromatic chlorinations, enabled the development of improved synthetic protocols with careful post-reaction handling to optimize yields [1]. In contrast, many in-class halogenation reactions are limited by poor regioselectivity or low intrinsic reactivity of the substrate, requiring different mitigation strategies.

Process chemistry Monomer stability Synthetic optimization

Physical Property Profile: Melting Point and LogP of 2,5-Bis(chloromethyl)pyridine

The physicochemical properties of 2,5-bis(chloromethyl)pyridine inform its handling and suitability for specific applications. It has a reported melting point of 43-44 °C, a predicted boiling point of 272.8±30.0 °C, and a predicted density of 1.275±0.06 g/cm³ [1]. Its computed lipophilicity is XLogP3 = 1.7, and it has a topological polar surface area (TPSA) of 12.9 Ų . While the 2,6-isomer has similar molecular weight and lipophilicity, the 2,5-isomer is a distinct chemical entity with a different solid-state packing and dipole moment, which can impact its solubility and reactivity in non-polar media compared to the 2,6-isomer [2].

Physicochemical properties Compound handling Formulation

Validated Application Scenarios for 2,5-Bis(chloromethyl)pyridine Based on Evidence


Synthesis of Pyridine o-Quinodimethane Analogues for Cycloaddition Chemistry

The 2,5-bis(chloromethyl)pyridine scaffold is uniquely positioned as a direct precursor for generating 2,3- and 3,4-dimethylene pyridine intermediates (o-quinodimethane analogues) [1]. These reactive intermediates can be trapped in situ with various dienophiles in [4+2] cycloaddition reactions to yield complex polycyclic frameworks [1]. This application is a specific and proven synthetic strategy that leverages the exact substitution pattern of this compound, providing a route to molecular architectures that are inaccessible using other isomers like 2,6-bis(chloromethyl)pyridine.

Synthesis of Advanced Ligands for Catalysis and Metal-Organic Frameworks (MOFs)

This compound serves as a versatile alkylating agent to install pyridylmethyl arms onto various nucleophilic scaffolds, creating polydentate ligands [1]. For example, it can react with amines, thiols, or phospholide anions to generate specialized N-, S-, or P-donor ligands [2]. These derived ligands are critical for constructing metal-organic frameworks (MOFs) and coordination polymers with tailored properties for catalysis, gas storage, or separation applications [3]. The 2,5-substitution pattern provides a different geometric and electronic environment around the metal center compared to ligands derived from the 2,6-isomer, which is a key parameter for tuning catalytic activity and selectivity.

Crosslinking Agent in Specialty Polymer Networks

The two reactive chloromethyl groups on the 2,5-bis(chloromethyl)pyridine core allow it to function as a covalent crosslinker [1]. In polymer chemistry, it is used to bridge polymer chains, introducing pyridine moieties into the network [2]. This modification is known to enhance thermal stability and mechanical strength and can confer metal-coordinating properties to the resulting materials, such as in specialized hydrogels or resins [2]. This application is supported by its general class function as a biselectrophile, and the specific isomer ensures a defined crosslinking distance and geometry.

Precursor in Pharmaceutical Intermediate Synthesis

2,5-Pyridinedi(chloromethyl) is documented as a reactant in the preparation of anti-inflammatory and anticancer drug candidates [1]. The chloromethyl groups serve as handles for further elaboration via nucleophilic substitution, allowing the pyridine core to be incorporated into larger bioactive molecules. The specific 2,5-substitution pattern can lead to distinct biological activities and pharmacokinetic properties compared to other regioisomers, making this compound a valuable and non-interchangeable building block in medicinal chemistry programs.

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